molecular formula C10H17N3O B13532728 (R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

(R)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Cat. No.: B13532728
M. Wt: 195.26 g/mol
InChI Key: LCQDVYNDWCAJQF-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with pyrrolidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethylpyrazole: Lacks the pyrrolidin-3-yloxy group, making it less versatile in certain reactions.

    4-(pyrrolidin-3-yloxy)-1H-pyrazole: Lacks the three methyl groups, which can affect its reactivity and biological activity.

Uniqueness

1,3,5-trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is unique due to the presence of both the pyrrolidin-3-yloxy group and the three methyl groups on the pyrazole ring. This combination of substituents provides the compound with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1,3,5-trimethyl-4-pyrrolidin-3-yloxypyrazole

InChI

InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3

InChI Key

LCQDVYNDWCAJQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)OC2CCNC2

Origin of Product

United States

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